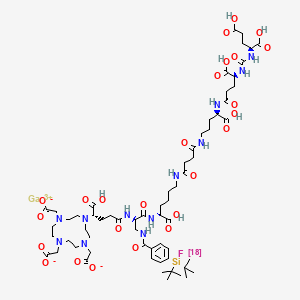
(1R,2R)-Calhex 231 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-Calhex 231 (hydrochloride) is a chemical compound known for its role as a selective antagonist of the calcium-sensing receptor (CaSR). This compound is often used in scientific research to study the physiological and pathological roles of CaSR, which is involved in maintaining calcium homeostasis in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-Calhex 231 (hydrochloride) typically involves the following steps:
Starting Material: The synthesis begins with (1R,2R)-2-aminocyclohexanol.
Reaction with Hydrochloric Acid: The starting material is reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: While specific industrial production methods for (1R,2R)-Calhex 231 (hydrochloride) are not widely documented, the general approach involves large-scale synthesis using the same principles as the laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: (1R,2R)-Calhex 231 (hydrochloride) can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common in its typical applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield an alkylated derivative of (1R,2R)-Calhex 231 (hydrochloride).
Scientific Research Applications
(1R,2R)-Calhex 231 (hydrochloride) has several important applications in scientific research:
Chemistry: It is used to study the properties and functions of calcium-sensing receptors.
Biology: Researchers use it to investigate the role of CaSR in various physiological processes, including bone metabolism and parathyroid hormone regulation.
Medicine: The compound is explored for its potential therapeutic applications in conditions related to calcium imbalance, such as hypercalcemia and osteoporosis.
Industry: It is used in the development of new drugs targeting calcium-sensing receptors.
Mechanism of Action
The mechanism of action of (1R,2R)-Calhex 231 (hydrochloride) involves its binding to the calcium-sensing receptor (CaSR). By acting as an antagonist, it inhibits the receptor’s activity, thereby modulating calcium signaling pathways. This can affect various cellular processes, including hormone secretion and cellular proliferation.
Comparison with Similar Compounds
NPS 2143: Another CaSR antagonist with similar applications in research.
Calhex 231: The non-hydrochloride form of the compound, which has similar properties but different solubility characteristics.
Uniqueness: (1R,2R)-Calhex 231 (hydrochloride) is unique due to its high selectivity for the calcium-sensing receptor, making it a valuable tool for studying CaSR-related functions and developing potential therapeutic agents.
Properties
Molecular Formula |
C25H28Cl2N2O |
|---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
4-chloro-N-[(1R,2R)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide;hydrochloride |
InChI |
InChI=1S/C25H27ClN2O.ClH/c1-17(21-10-6-8-18-7-2-3-9-22(18)21)27-23-11-4-5-12-24(23)28-25(29)19-13-15-20(26)16-14-19;/h2-3,6-10,13-17,23-24,27H,4-5,11-12H2,1H3,(H,28,29);1H/t17-,23-,24-;/m1./s1 |
InChI Key |
KZPHZSFSFANQIS-ZGBUJFISSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N[C@@H]3CCCC[C@H]3NC(=O)C4=CC=C(C=C4)Cl.Cl |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC3CCCCC3NC(=O)C4=CC=C(C=C4)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-hydroxy-4-(((2-((4-(2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yl)oxy)ethoxy)carbonyl)amino)butane-1,1-diyl)bis(hydrogen phosphonate)](/img/structure/B10860934.png)
![(E)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B10860950.png)
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10860952.png)
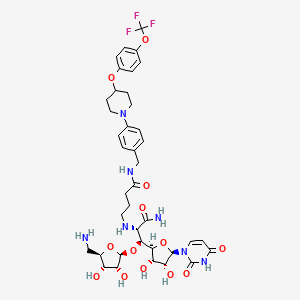
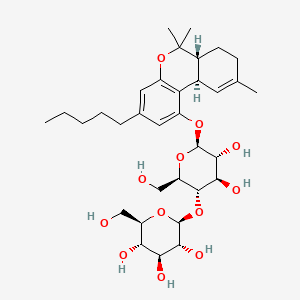
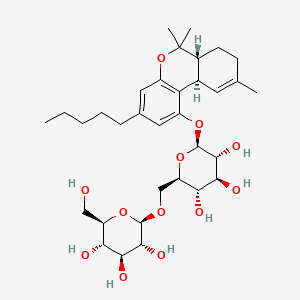

![(3S,6S,14S)-6-acetamido-N-[1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-3-(2-methylpropyl)-2,5,8-trioxo-1,4,9-triazacyclotetradecane-14-carboxamide](/img/structure/B10860991.png)

![N-[(4-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B10861000.png)
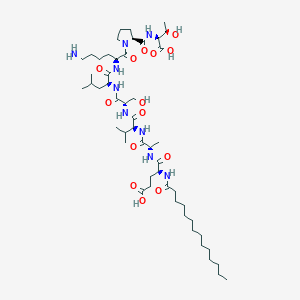
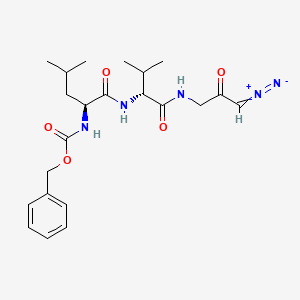
![2-[3-[1-[(1R)-1,2-dihydroacenaphthylen-1-yl]piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide;hydrochloride](/img/structure/B10861031.png)
